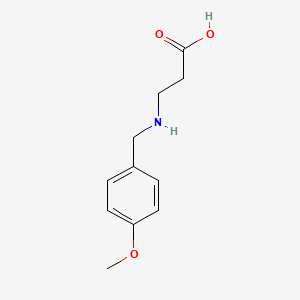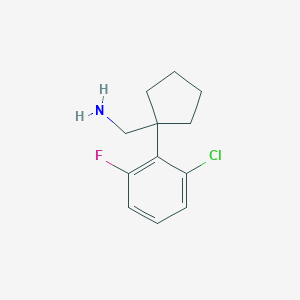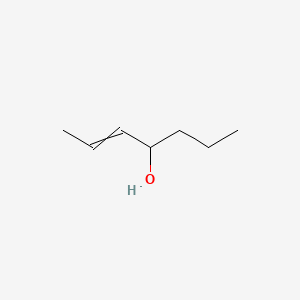
Ammonium nickel (II) sulfate hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium nickel (II) sulfate hexahydrate can be synthesized by mixing warm saturated solutions of nickel (II) sulfate and ammonium sulfate in a 1:1 molar ratio. The reaction solution is then evaporated until a crystalline precipitate forms . Another method involves preparing a reaction aqueous solution containing nickel (II), ammonium, and sulfate, followed by crystallization at temperatures ranging from -5°C to 40°C .
Industrial Production Methods
Industrial production of this compound often involves the extraction of nickel (II) from toxic waste products, such as waste chemical nickel plating solutions. The waste solution is concentrated by evaporation, and the target product is crystallized from the reaction solution .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium nickel (II) sulfate hexahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Nickel (II) can be reduced to nickel (0) or oxidized to nickel (III) under specific conditions.
Substitution: Nickel (II) ions can form complex ions with ligands such as ammonia, resulting in compounds like [Ni(NH3)6]2+.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonia, which forms a blue complex ion with nickel (II) hydroxide . The conditions for these reactions typically involve aqueous solutions and controlled temperatures.
Major Products Formed
The major products formed from reactions involving this compound include nickel complexes and various nickel salts, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Ammonium nickel (II) sulfate hexahydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is employed in studies involving nickel’s biological effects and interactions with biomolecules.
Medicine: Research on nickel-based compounds for potential therapeutic applications often involves this compound.
Industry: It is used in electroplating, metal finishing, and as a dye mordant
Mecanismo De Acción
The mechanism by which ammonium nickel (II) sulfate hexahydrate exerts its effects involves the interaction of nickel (II) ions with various molecular targets. Nickel (II) can form complexes with ligands, influencing the activity of enzymes and other proteins. The pathways involved include the formation of coordination complexes and the modulation of redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
Nickel (II) sulfate hexahydrate: Similar in composition but lacks the ammonium component.
Cobalt (II) sulfate: Shares similar properties but contains cobalt instead of nickel.
Copper (II) sulfate: Another similar compound with copper as the central metal ion.
Uniqueness
Ammonium nickel (II) sulfate hexahydrate is unique due to its double salt nature, combining both ammonium and nickel sulfate. This combination provides distinct properties, such as enhanced solubility and specific applications in electroplating and metal finishing .
Propiedades
Fórmula molecular |
H16NNiO10S+ |
|---|---|
Peso molecular |
280.89 g/mol |
Nombre IUPAC |
azanium;nickel(2+);sulfate;hexahydrate |
InChI |
InChI=1S/H3N.Ni.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h1H3;;(H2,1,2,3,4);6*1H2/q;+2;;;;;;;/p-1 |
Clave InChI |
KQXUCBOWNKRPMO-UHFFFAOYSA-M |
SMILES canónico |
[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727660.png)
![3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B11727669.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11727685.png)

![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11727688.png)


![5-{[(Pyrimidin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11727700.png)
![N-[(3,5-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11727701.png)


![Ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate](/img/structure/B11727722.png)
![(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11727732.png)
